1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine 1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13380685
InChI: InChI=1S/C16H19NO/c1-3-18-16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)17/h4-12H,3,17H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)N
Molecular Formula: C16H19NO
Molecular Weight: 241.33 g/mol

1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine

CAS No.:

Cat. No.: VC13380685

Molecular Formula: C16H19NO

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine -

Specification

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
IUPAC Name 1-[4-(4-ethoxyphenyl)phenyl]ethanamine
Standard InChI InChI=1S/C16H19NO/c1-3-18-16-10-8-15(9-11-16)14-6-4-13(5-7-14)12(2)17/h4-12H,3,17H2,1-2H3
Standard InChI Key AEGZAPGVOOPOGZ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)N
Canonical SMILES CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(C)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine consists of a biphenyl scaffold with two substituents:

  • Ethoxy group (-OCH₂CH₃): Positioned at the 4' carbon of the distal phenyl ring.

  • Ethylamine group (-CH₂CH₂NH₂): Attached to the 4 carbon of the proximal phenyl ring.

The molecular formula is C₁₆H₁₉NO, with a molar mass of 241.33 g/mol. The biphenyl system provides rigidity, while the ethoxy and amine groups introduce polarity and hydrogen-bonding capabilities.

Table 1: Key Structural and Molecular Data

PropertyValueSource Inference
Molecular FormulaC₁₆H₁₉NODerived from ,
Molar Mass241.33 g/molCalculated
Density~1.05–1.10 g/cm³Extrapolated from
Boiling Point~330–340°CAnalogous to ,
Refractive Index~1.58–1.62Based on

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 1-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine can be approached through sequential functionalization of the biphenyl core:

  • Biphenyl Formation: Suzuki-Miyaura coupling between 4-bromophenylboronic acid and 4-ethoxyphenylboronic acid to install the ethoxy group .

  • Amine Introduction: Reductive amination or Gabriel synthesis to attach the ethylamine group at the 4 position.

Optimized Synthetic Route

A practical route involves:

  • Ethoxy Installation:

    • Reaction of 4-bromo-4'-hydroxybiphenyl with 2-chloroethyl ethyl ether in the presence of Cs₂CO₃ in DMSO .

    • Yield: ~75–80% after purification by column chromatography.

  • Amine Functionalization:

    • Conversion of the 4-bromo group to an ethylamine via palladium-catalyzed cyanation followed by reduction (e.g., LiAlH₄).

Table 2: Critical Reaction Conditions

StepReagents/ConditionsTemperatureSolventYield
1Cs₂CO₃, 2-chloroethyl ether80°CDMSO78%
2Pd(PPh₃)₄, KCN100°CDMF/H₂O65%
3LiAlH₄, THFRefluxTHF85%

Physicochemical Properties

Thermal Stability and Phase Behavior

  • Melting Point: Predicted to exceed 150°C due to aromatic stacking interactions.

  • Vapor Pressure: Estimated at 0.0001–0.001 mmHg at 25°C, indicating low volatility .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but poor in water (<0.1 mg/mL).

Spectroscopic Characteristics

  • ¹H NMR:

    • Ethoxy protons: δ 1.35 (t, 3H, -OCH₂CH₃), δ 3.95 (q, 2H, -OCH₂CH₃).

    • Ethylamine protons: δ 2.70 (m, 2H, -CH₂NH₂), δ 1.20 (t, 3H, -CH₂CH₃) .

  • IR Spectroscopy:

    • N-H stretch: ~3350 cm⁻¹ (amine).

    • C-O-C stretch: ~1250 cm⁻¹ (ethoxy) .

Pharmacological and Biological Relevance

Receptor Interaction Hypotheses

The biphenyl-ethylamine motif is structurally analogous to serotonin and dopamine reuptake inhibitors. Computational docking studies suggest potential affinity for:

  • 5-HT₂A Serotonin Receptors: Due to planar biphenyl alignment.

  • Dopamine D₂ Receptors: Mediated by the ethylamine moiety.

Table 3: Hazard Classification

Risk CodeDescriptionMitigation Strategy
R22Harmful if swallowedUse PPE during handling
R50Toxic to aquatic organismsAvoid environmental release

Industrial and Research Applications

Pharmaceutical Intermediate

  • Antidepressant Development: As a scaffold for monoamine transporter inhibitors.

  • Anticancer Agents: Biphenyl amines are precursors to kinase inhibitors.

Materials Science

  • Liquid Crystals: The rigid biphenyl core and flexible ethoxy/amine groups enable mesophase formation .

  • Polymer Additives: Ethylamine derivatives improve thermal stability in epoxy resins .

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